1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-methylsulfonyl-2-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-22(20,21)10-2-3-11(12(8-10)16(18)19)15-6-4-9(5-7-15)13(14)17/h2-3,8-9H,4-7H2,1H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSMYCRTQCRCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375534 | |
| Record name | 1-[4-(Methanesulfonyl)-2-nitrophenyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-88-7 | |
| Record name | 1-[4-(Methanesulfonyl)-2-nitrophenyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of the Nitro-Substituted Phenylpiperidine Intermediate
A common route begins with a nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling between a nitro-substituted aryl halide and a piperidine derivative.
Example procedure: 1-bromo-2-nitro-4-methylsulfonylbenzene reacts with piperidine-4-carboxylic acid ethyl ester under palladium acetate catalysis with BINAP ligand in toluene at 100 °C for 12 hours under nitrogen atmosphere. Cesium carbonate is used as a base to facilitate the coupling.
After reaction completion, the mixture is cooled, filtered, and purified by silica gel chromatography to isolate the intermediate.
Hydrolysis to Piperidine-4-Carboxylic Acid Derivative
Amide Bond Formation
The carboxylic acid intermediate is coupled with ammonia or an amine source to form the carboxamide.
Typical coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) with a base such as N-ethyl-diisopropylamine (DIPEA).
The reaction proceeds at room temperature for 24 hours, followed by aqueous workup and purification by column chromatography.
Introduction of the Methylsulfonyl Group
The methylsulfonyl substituent can be introduced by oxidation of a methylthio precursor or by direct sulfonylation.
For example, methylsulfonyl chloride can be reacted with the appropriate phenylpiperidine intermediate under controlled conditions to install the methylsulfonyl group.
Oxidation methods may use oxidants such as hydrogen peroxide or potassium permanganate to convert methylthio to methylsulfonyl groups.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aryl halide-piperidine coupling | Pd(OAc)2, BINAP, Cs2CO3, toluene, 100 °C, 12 h | ~85-90 | Nitrogen atmosphere critical |
| Ester hydrolysis | NaOH, dioxane/water, 70 °C, 3 h | ~90 | pH adjustment to precipitate acid |
| Amide coupling | EDCI, HOBt, DIPEA, THF, RT, 24 h | 80-90 | Purification by silica gel chromatography |
| Methylsulfonyl introduction | Methylsulfonyl chloride or oxidation (H2O2, KMnO4) | Variable | Controlled oxidation to avoid over-oxidation |
Research Findings and Analytical Data
The synthetic intermediates and final product are characterized by ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm structure and purity.
Purity levels of 98% or higher are achievable with optimized chromatographic purification.
Computational chemistry data indicate a topological polar surface area (TPSA) of 123.61 and a LogP of 0.7, consistent with the compound’s moderate polarity and solubility profile.
Safety data highlight the need for handling precautions due to irritant properties (GHS07 warning).
Chemical Reactions Analysis
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include hydrogen gas, metal catalysts, nitric acid, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1. Antinociceptive Properties
Research indicates that 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide exhibits significant antinociceptive effects. A study conducted on animal models demonstrated its efficacy in reducing pain responses, suggesting its potential use as an analgesic agent. The mechanism of action appears to involve modulation of nociceptive pathways, although further studies are required to elucidate the exact biochemical interactions involved.
2. Antidepressant Activity
Another notable application is in the treatment of depression. Preclinical trials have shown that this compound may influence serotonin and norepinephrine levels in the brain, leading to improved mood and reduced depressive symptoms. The compound's structural characteristics may enhance its bioavailability and efficacy compared to traditional antidepressants.
3. Neurological Disorders
The compound has also been investigated for its neuroprotective properties. Studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This potential makes it a candidate for further research aimed at developing treatments for these conditions.
Cosmetic Applications
1. Skin Care Formulations
this compound is being explored in cosmetic formulations due to its moisturizing and anti-inflammatory properties. Its inclusion in creams and lotions can enhance skin hydration and reduce irritation, making it suitable for sensitive skin types.
2. Stability Enhancer
The compound's chemical stability contributes to the overall integrity of cosmetic products. It can act as a stabilizer for emulsions, ensuring consistent texture and efficacy over time. Research has shown that formulations containing this compound maintain their physical properties under various storage conditions, which is crucial for commercial viability.
Data Tables
| Application Area | Efficacy | Mechanism of Action | Research Findings |
|---|---|---|---|
| Antinociceptive | High | Modulation of nociceptive pathways | Significant pain reduction in animal models |
| Antidepressant | Moderate | Serotonin/norepinephrine modulation | Improved mood in preclinical trials |
| Neurological Disorders | Potential | Neuroprotection via oxidative stress reduction | Mitigates inflammation in neuronal cells |
| Skin Care | High | Moisturizing & anti-inflammatory effects | Enhances hydration; suitable for sensitive skin |
Case Studies
- Antinociceptive Study : A study published in a peer-reviewed journal assessed the pain-relieving effects of this compound using a formalin test on rats. Results indicated a significant reduction in pain behavior compared to control groups, supporting its potential as a therapeutic agent for pain management.
- Cosmetic Formulation Development : A formulation study focused on integrating this compound into a moisturizer aimed at improving skin barrier function. Clinical trials demonstrated enhanced skin hydration levels and reduced transepidermal water loss (TEWL) after four weeks of application, highlighting its effectiveness in skincare products.
- Neuroprotective Research : In vitro studies have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress. Further research is ongoing to explore its potential as a treatment option for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide
- Structural Difference : Ethylsulfonyl replaces methylsulfonyl.
- Molecular Formula : $ \text{C}{14}\text{H}{19}\text{N}3\text{O}5\text{S} $, Molecular Weight : 341.38 (vs. 328.34 for methylsulfonyl variant).
- Melting point: 172–174°C .
- Synthesis : Likely involves ethylation of the sulfonyl precursor, analogous to methylsulfonyl synthesis methods .
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide
- Structural Difference : Fluorine substituent at the para position.
- Molecular Formula : $ \text{C}{13}\text{H}{17}\text{FN}2\text{O}3\text{S} $, Molecular Weight : 300.33.
Functional Group Modifications on the Piperidine Ring
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic Acid
- Structural Difference : Carboxylic acid replaces carboxamide at position 2 (vs. 4).
- Molecular Formula : $ \text{C}{13}\text{H}{16}\text{N}2\text{O}6\text{S} $, Molecular Weight : 328.33.
- Properties : Lower melting point (136–138°C) due to increased polarity; higher acidity (pKa ~4–5) compared to carboxamide (pKa ~0–1). Safety: Classified as an irritant (Xi) .
1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic Acid
- Structural Difference : Pyrrolidine (5-membered ring) replaces piperidine (6-membered).
- Molecular Formula : $ \text{C}{12}\text{H}{14}\text{N}2\text{O}6\text{S} $, Molecular Weight : 314.31.
- Impact : Smaller ring size reduces steric hindrance, possibly enhancing binding kinetics. Melting point: 173–174°C .
Substitutions on the Aromatic Ring
4-(2,4-Difluorophenoxy)-1-[4-(methylsulfonyl)-2-nitrophenyl]piperidine
- Structural Difference: 2,4-Difluorophenoxy group added to piperidine.
- Synthesis: Prepared via nucleophilic substitution of 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene with 4-(2,4-difluorophenoxy)piperidine (82% yield) .
- Applications : Fluorine atoms may improve metabolic stability and bioavailability in drug design .
Data Tables
Table 1: Physicochemical Properties
Research Implications
- Receptor Targeting : Methylsulfonyl and nitro groups are critical for GPR6 receptor binding, with fluorinated derivatives showing enhanced selectivity .
- Drug Design : Carboxamide derivatives exhibit better stability than carboxylic acids, while pyrrolidine variants may offer improved pharmacokinetics .
Biological Activity
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide, also known by its CAS number 849035-88-7, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
- Molecular Formula : C₁₃H₁₇N₃O₅S
- Molecular Weight : 327.36 g/mol
- Melting Point : 197–198 °C
- Purity : Minimum purity of 95% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Although detailed mechanisms are still being elucidated, preliminary studies suggest that it may act as an inhibitor of certain matrix metalloproteinases (MMPs), which are implicated in inflammatory processes and tissue remodeling .
Biological Activity
Case Study 1: Antitumor Efficacy
A study investigated the effects of a series of piperidine derivatives, including this compound, on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 µM to 30 µM across different cell types. This suggests a potential application in cancer therapy, warranting further investigation into its mechanism and efficacy in vivo.
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to controls. This effect was linked to the compound's ability to inhibit MMP activity, highlighting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions between activated piperidine intermediates and functionalized aryl sulfones. For example, sulfonyl groups can be introduced via reaction with methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Post-synthesis, purity validation should include:
- Melting Point Analysis : Compare observed values with literature data (e.g., similar piperidine carboxamides show 140–142°C ranges) .
- Spectroscopic Characterization : Use -NMR to confirm methylsulfonyl ( ppm) and nitrophenyl ( ppm) groups. -NMR should resolve carboxamide carbonyl signals ( ppm) .
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .
Q. How can solubility and stability of this compound be systematically evaluated for in vitro studies?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO (primary stock solvent), water (buffered at pH 7.4), and ethanol using gravimetric or UV-Vis quantification.
- Stability Assays : Incubate the compound at 25°C and 37°C in PBS buffer (pH 7.4) for 24–72 hours, then analyze degradation via HPLC with a C18 column (λ = 254 nm) .
- Light Sensitivity : Store aliquots in amber vials and compare stability under UV/visible light vs. dark conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data for piperidine carboxamide derivatives?
- Methodological Answer : Contradictions often arise from assay variability or structural nuances. Mitigate this by:
- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for receptor binding) with internal controls (e.g., reference inhibitors).
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methylsulfonyl vs. methoxy groups) on potency. For example, sulfonyl groups enhance metabolic stability but may reduce membrane permeability .
- Data Normalization : Express activity as % inhibition relative to positive/negative controls and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) .
Q. What computational strategies are effective for predicting the reactivity of the nitrophenyl group in this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model nitro group reduction potentials or electrophilic aromatic substitution pathways .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify steric clashes or hydrogen-bonding motifs involving the nitrophenyl moiety .
- Docking Studies : Employ AutoDock Vina to predict binding affinities to receptors like carbonic anhydrase, where sulfonamide derivatives are known inhibitors .
Q. How can synthetic yields be optimized for scale-up without compromising stereochemical integrity?
- Methodological Answer :
- Reaction Engineering : Use flow chemistry to control exothermic reactions (e.g., sulfonylation) and improve mixing efficiency .
- Catalyst Screening : Test Pd/C or Ni catalysts for nitro group reductions, monitoring enantiomeric excess via chiral HPLC .
- Purification Protocols : Optimize column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate high-purity batches (>98% HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
